Osmium tetroxide

Transmission Electron Microscopy Lipidomics Fixation

Omitting OsO₄ in TEM workflows causes up to 70% phospholipid loss, collapsing sub-100 nm vesicles and compromising structural biology data. For medicinal chemistry, KMnO₄ over-oxidizes diols; RuO₄ lacks stereocontrol. This reagent solves both. - Preserves >69.8% phospholipid signal in lipid-rich membranes for unambiguous TEM contrast. - Achieves >95% ee in Sharpless asymmetric dihydroxylation - unmatched by alternative oxidants. - High-purity (≥98% ACS) crystalline solid shipped under dry nitrogen in pre-scored ampoules. Bulk and custom formats available.

Molecular Formula O4Os
OsO4
Molecular Weight 254.2 g/mol
CAS No. 20816-12-0
Cat. No. B058088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsmium tetroxide
CAS20816-12-0
SynonymsOsmium Oxide (OsO4) (8CI);  Milas’ Reagent;  Osmium Oxide;  Osmium Tetraoxide;  Osmium Tetroxide;  Osmium(IV) Oxide;  Reagents, Milas’;  Tetraoxoosmium
Molecular FormulaO4Os
OsO4
Molecular Weight254.2 g/mol
Structural Identifiers
SMILESO=[Os](=O)(=O)=O
InChIInChI=1S/4O.Os
InChIKeyVUVGYHUDAICLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6 % at 77° F (NIOSH, 2016)
Sol in benzene, alcohol, ether, ammonium hydroxide, and phosphorus oxychloride;  solubility in carbon tetrachloride @ 25 deg: 375 g/100 g
Solubility (g/100 cc solvent): 5.70 g in water @ 10 °C;  6.23 g in water @ 25 °C;  250 +/- 10 g in carbon tetrachloride @ 20 °C
In water, 7.24 (g/100 g) at 25 °C
Solubility in water, g/100ml at 25 °C: 6
(77°F): 6%

Osmium Tetroxide Procurement Guide


Osmium tetroxide (OsO₄) is a volatile, highly toxic transition metal oxide notable for its dual role as a reliable stoichiometric oxidant in syn-dihydroxylation of alkenes and as a superior fixative for lipid membranes in transmission electron microscopy (TEM). Despite its toxicity and the high cost of osmium, its unique chemical properties—including a tetrahedral, nonpolar structure that facilitates lipid membrane penetration and a strong oxidizing potential that enables concerted [3+2] cycloaddition with alkenes—render it irreplaceable in numerous high-stakes research and industrial workflows [1][2][3].

OsO₄: Why Substitutes Fail


Direct substitution of osmium tetroxide with alternative oxidants (e.g., KMnO₄, RuO₄) or alternative fixatives (e.g., glutaraldehyde-only, CrO₃) is not scientifically equivalent. Potassium permanganate, while less expensive and less acutely toxic, exhibits a higher oxidation potential that drives over-oxidation of diols, drastically reducing yields and generating carbonyl byproducts [1][2]. Ruthenium tetroxide, though a stronger oxidant that can visualize stratum corneum lipids not seen with OsO₄, is limited by severe specimen penetration and over-oxidation issues, making it a complementary rather than a replacement reagent [3]. In TEM fixation, alternative protocols lacking osmium tetroxide fail to adequately preserve or contrast lipid-rich membranes, leading to extraction of up to 69.8% of phospholipid-associated radioactivity and subsequent loss of ultrastructural detail [4]. For elemental analysis (EDS) of manganese-treated tissues, chromium trioxide (CrO₃) causes peak overlap (CrKβ with MnKα), whereas osmium tetroxide provides an interference-free window for Mn quantification [5].

OsO₄ Head-to-Head Performance


Lipid Preservation in TEM

In a quantitative autoradiography study assessing arachidonoyl phospholipid preservation in murine fibrosarcoma cells, post-fixation with osmium tetroxide alone resulted in retention of 90.0% of total cellular radioactivity. In contrast, fixation with glutaraldehyde-tannic acid alone, without osmium tetroxide post-fixation, led to extraction of 69.8% of total cell radioactivity (i.e., only 30.2% retained) [1]. This difference is critical for maintaining the spatial integrity of lipid bilayers for high-resolution imaging.

Transmission Electron Microscopy Lipidomics Fixation

Manganese EDS: No Spectral Interference

When performing energy dispersive X-ray microanalysis (EDS) on Mn-treated sugar maple leaves, chromium trioxide (CrO₃) fixative produces a CrKβ peak that overlaps with the MnKα peak, rendering Mn localization and quantification impossible. Osmium tetroxide, in contrast, has no overlapping peaks with Mn, enabling accurate spatial mapping and quantification of Mn distribution [1].

Energy Dispersive X-ray Spectroscopy Plant Biology Fixation

Asymmetric Dihydroxylation Enantioselectivity

A direct comparison of chiral promoters in stoichiometric asymmetric dihydroxylation (AD) revealed that OsO₄ paired with the Tomioka-Koga C₂-symmetric diamine ligand (15) produced hydrobenzoin from trans-stilbene with 97% enantiomeric excess (ee) at −100 °C. In contrast, the Sharpless system using cyclohexane diamine ligand (13) gave only 34% ee for the same substrate [1]. For aliphatic substrates like (E)-3-hexene, the Hirama ligand (16) yielded up to 96% ee, demonstrating ligand-dependent tunability of enantioselectivity.

Asymmetric Synthesis Catalysis Enantioselectivity

Heterogeneous vs. Homogeneous OsO₄ Catalysis

In catalytic asymmetric dihydroxylation, heterogeneous resin-OsO₄ catalysts enable the use of an equimolar ratio of expensive chiral ligand (e.g., (DHQD)₂PHAL) to osmium to achieve high enantioselectivity, and the catalyst is recovered quantitatively by simple filtration and reused for multiple cycles with consistent activity [1]. In contrast, homogeneous osmium systems invariably require excess molar quantities of the expensive chiral ligand to osmium to achieve comparable enantioselectivities, and catalyst recovery is cumbersome [1].

Heterogeneous Catalysis Catalyst Recovery Green Chemistry

Vesicle Preservation in TEM

A dual fixation protocol combining osmium tetroxide incubation prior to negative staining with uranyl acetate resulted in preservation of sub-50 nm outer membrane vesicles (OMVs) and improved morphological stability [1]. While no quantitative comparator for conventional staining is provided, the study establishes that OsO₄ co-staining is necessary to prevent collapse or distortion of lipid-based nanoparticles during TEM sample preparation, which is a known limitation of uranyl acetate-only negative staining.

Nanoparticle Characterization Outer Membrane Vesicles TEM

OsO₄ Volatility & Handling Safety

Osmium tetroxide exhibits a volatility of 12,000 ppm (v/v) at 25 °C, with a saturated vapor concentration that is 61,000,000 times its threshold limit value (TLV) [1]. This extreme volatility, combined with its potent toxicity (OSHA 8-hour TWA exposure limit of 0.002 mg/m³), necessitates dedicated fume hood storage, secondary containment, and specialized training. In contrast, solid alternative oxidants like potassium permanganate have negligible volatility at room temperature and do not require the same level of airborne exposure control [2].

Occupational Safety Hazard Assessment Procurement

OsO₄ Evidence-Backed Applications


High-Resolution TEM of Lipid Membranes

For ultrastructural studies requiring unambiguous preservation and contrast of cellular membranes (e.g., neuronal synapses, bacterial outer membranes, extracellular vesicles), osmium tetroxide post-fixation is non-negotiable. Evidence shows that omitting OsO₄ results in up to 70% loss of phospholipid signal and collapse of sub-50 nm vesicles [1][2]. Procurement of OsO₄ is justified for any core EM facility or research group publishing high-impact structural biology or pathology data.

Stereoselective Diol Synthesis

Medicinal chemistry and process development groups synthesizing enantiomerically pure diol intermediates (e.g., for antiviral or anticancer agents) require OsO₄-based asymmetric dihydroxylation. The ability to achieve >95% ee with optimized chiral ligands is unmatched by alternative oxidants like KMnO₄ or RuO₄, which suffer from over-oxidation and poor stereocontrol [3]. Procurement of catalytic-grade OsO₄, particularly in immobilized heterogeneous formats, reduces ligand waste and aligns with green chemistry principles [4].

CLEM with Elemental Analysis

For studies combining ultrastructure with elemental microanalysis (e.g., EDS or EELS), OsO₄ is the preferred fixative due to its lack of spectral overlap with biologically relevant metals like manganese. CrO₃, a common alternative fixative, directly interferes with Mn detection [5]. Procurement of high-purity OsO₄ (≥99.9% metals basis) is recommended for CLEM workflows that demand both high-contrast lipid staining and accurate elemental quantification.

Nanoparticle & EV Characterization

Accurate size and morphology analysis of lipid-based nanoparticles (e.g., liposomes, exosomes, bacterial OMVs) for drug delivery or vaccine development requires the dual OsO₄/uranyl acetate fixation protocol to preserve sub-100 nm structures [2]. Without OsO₄, vesicles collapse during TEM preparation, leading to underestimation of size and potential regulatory non-compliance. Procurement is essential for any nanomedicine characterization core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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